molecular formula C19H19Br2N3O2S2 B12028756 N-(2,6-Dibromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 573706-62-4

N-(2,6-Dibromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12028756
CAS No.: 573706-62-4
M. Wt: 545.3 g/mol
InChI Key: QTNZPSNSABVRMZ-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidinone core substituted with ethyl and methyl groups at positions 3, 5, and 6, respectively. The acetamide bridge links the heterocycle to a 2,6-dibromo-4-methylphenyl group, distinguishing it from analogs through bromine substitution. Its molecular weight and lipophilicity are influenced by the bromine atoms, which also enhance halogen-bonding capabilities .

Properties

CAS No.

573706-62-4

Molecular Formula

C19H19Br2N3O2S2

Molecular Weight

545.3 g/mol

IUPAC Name

N-(2,6-dibromo-4-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H19Br2N3O2S2/c1-5-24-18(26)15-10(3)11(4)28-17(15)23-19(24)27-8-14(25)22-16-12(20)6-9(2)7-13(16)21/h6-7H,5,8H2,1-4H3,(H,22,25)

InChI Key

QTNZPSNSABVRMZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3Br)C)Br)SC(=C2C)C

Origin of Product

United States

Preparation Methods

The thieno[2,3-d]pyrimidin-4-one moiety serves as the foundational scaffold for the target compound. Modern synthetic routes typically begin with the cyclization of substituted thiophene derivatives. A widely cited method involves reacting 2-amino-3-carboxythiophene with ethyl carbamate in the presence of zinc chloride as a catalyst at elevated temperatures (200°C for 1 hour) . This facilitates the formation of the pyrimidine ring via nucleophilic substitution and subsequent cyclodehydration.

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)
2-Amino-3-propionylthiopheneZnCl₂Toluene200162
2-Methylamino-3-benzoylthiopheneK₂CO₃DMF60878
2-Ethylamino-3-acetylthiopheneNoneEthanolReflux2445

Bromination of the Aromatic Amine Precursor

The N-(2,6-dibromo-4-methylphenyl) group is introduced via electrophilic aromatic bromination. 4-Methylaniline is treated with bromine in acetic acid at 0–5°C to achieve regioselective dibromination at the 2- and 6-positions . Excess bromine (2.2 equivalents) ensures complete conversion, while controlled temperature prevents polybromination. The resulting 2,6-dibromo-4-methylaniline is isolated by precipitation in ice water, followed by recrystallization from ethanol (yield: 85–90%) .

Formation of the Thioacetamide Linkage

The thioether (-S-) bridge connecting the thienopyrimidine core and the acetamide side chain is constructed via a nucleophilic substitution reaction. The thienopyrimidine intermediate is functionalized with a thioglycolic acid moiety through refluxing with thioglycolic acid chloride in dry acetone. Potassium carbonate acts as a base to deprotonate the thiol group, facilitating attack on the α-carbon of the acid chloride .

Critical Reaction Conditions :

  • Solvent : Anhydrous acetone prevents hydrolysis of the acid chloride .

  • Temperature : Reflux at 60°C ensures sufficient reactivity without side reactions .

  • Stoichiometry : A 1:1.2 molar ratio of thienopyrimidine to thioglycolic acid chloride maximizes yield .

Coupling of the Thienopyrimidine and Aromatic Amine Moieties

The final step involves coupling the thioacetamide-functionalized thienopyrimidine with 2,6-dibromo-4-methylaniline. This is achieved through an amide bond formation reaction using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane . The reaction proceeds at room temperature for 12 hours, after which the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient).

Table 2: Coupling Reaction Optimization

Coupling AgentCatalystSolventTime (h)Yield (%)
DCCDMAPDichloromethane1272
EDCIHOBtDMF2465
HATUDIEAAcetonitrile668

Characterization and Analytical Validation

The final product is characterized using spectroscopic and chromatographic techniques:

  • ¹H NMR : Peaks at δ 1.66–1.89 ppm correspond to cycloheptyl CH₂ groups, while aromatic protons resonate at δ 7.29–8.39 ppm .

  • IR Spectroscopy : Strong absorption at 1686 cm⁻¹ confirms the C=O stretch of the pyrimidinone ring .

  • HPLC : Purity >98% is achieved using a C18 column (acetonitrile/water, 70:30) .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dibromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dibromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol)
Target Compound Thieno[2,3-d]pyrimidinone 2,6-Dibromo-4-methylphenyl ~520 (estimated)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Dihydropyrimidinone 2,3-Dichlorophenyl 344.21
2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide () Thieno[2,3-d]pyrimidinone p-Tolyl ~450 (estimated)

Table 2: Spectroscopic Data of Analogs

Compound (Reference) ¹H NMR (δ, SCH2) ¹H NMR (δ, Aromatic Protons) Mass (m/z)
N-(2,3-Dichlorophenyl)acetamide () 4.12 7.82 (d), 7.41–7.28 (m) 344.21
N-Benzylacetamide () 4.11 7.60–7.27 (m) ~310

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the thieno[2,3-d]pyrimidin-4-one core. Key steps include:

  • Thioacetamide linkage formation : Reaction of the thiol-containing pyrimidinone intermediate with chloroacetyl derivatives under basic conditions (e.g., potassium carbonate in DMF) .
  • Amide coupling : Condensation of the thioacetamide intermediate with 2,6-dibromo-4-methylaniline using coupling agents or base-mediated nucleophilic substitution .
  • Solvent optimization : Dimethylformamide (DMF) is commonly used due to its polarity and ability to stabilize intermediates .

Q. Which analytical techniques confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to verify substituent positions and stereochemistry. For example, characteristic peaks for the thieno[2,3-d]pyrimidinone core appear at δ 2.19 (CH3_3) and δ 12.50 (NH) in DMSO-d6_6 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed [M+H]+^+ at m/z 401.5) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, N, S content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent degradation of sensitive functional groups?

  • Temperature control : Maintain reactions below 60°C to avoid decomposition of the 4-oxo-thienopyrimidinone moiety .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of thiol groups during coupling steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates while minimizing side reactions .

Q. How to resolve contradictions in reported biological activity data for similar compounds?

  • Assay standardization : Compare activity across studies using consistent cell lines (e.g., HEK-293 for enzyme inhibition) and protocols (e.g., MIC values for antimicrobial assays) .
  • Structural validation : Re-analyze disputed compounds via NMR/X-ray crystallography to confirm regiochemistry (e.g., substitution patterns on the phenyl ring) .
  • Dose-response curves : Perform IC50_{50}/EC50_{50} studies to distinguish true activity from assay artifacts .

Q. What experimental design strategies improve synthetic yield and purity?

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., molar ratios, reaction time) and identify interactions. For example, a 23^3 factorial design can resolve the impact of temperature, solvent volume, and catalyst concentration .
  • Flow chemistry : Continuous-flow systems enhance reproducibility for exothermic steps (e.g., thiol coupling) by precise temperature and mixing control .

Q. How to conduct structure-activity relationship (SAR) studies for derivatives?

  • Substituent variation : Systematically modify the 2,6-dibromo-4-methylphenyl group (e.g., replace Br with Cl or CF3_3) to assess electronic effects on receptor binding .
  • Biological profiling : Test analogs against panels of enzymes (e.g., COX-2 for anti-inflammatory activity) and microbial strains (e.g., S. aureus for antimicrobial activity) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins and guide synthetic priorities .

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